molecular formula C20H21N3O5S2 B2902353 methyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate CAS No. 899978-20-2

methyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate

Cat. No. B2902353
CAS RN: 899978-20-2
M. Wt: 447.52
InChI Key: MCKJNBWMEUPCGB-UHFFFAOYSA-N
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Description

“Methyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate” is a chemical compound that contains a 1,2,4-benzothiadiazine-1,1-dioxide ring . This ring is known for its various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process involves the reduction of a nitro group in a benzenesulfonamide derivative, followed by a reaction with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . After bromination of the 3-methyl group, a nucleophilic substitution with a pyrazolo[3,4-d]pyrimidin-4-amine provides the respective iodide derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,2,4-benzothiadiazine-1,1-dioxide ring . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reduction, bromination, and nucleophilic substitution .

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring system, which is a core part of the compound, has been reported to exhibit significant antimicrobial properties . Researchers have synthesized various derivatives to target a broad spectrum of microbial pathogens. The introduction of different functional groups, such as alkyl or aryl groups, can enhance the antimicrobial efficacy of these compounds .

Antiviral Agents

Compounds based on the 1,2,4-benzothiadiazine-1,1-dioxide structure have been investigated as potential antiviral agents . For instance, derivatives have been screened as inhibitors against the Hepatitis C Virus (HCV) polymerase, with some showing promising results in inhibiting viral replication .

Antidiabetic Applications

The same class of compounds has been evaluated for their antidiabetic properties . By acting as KATP channel activators, they may help in the regulation of insulin release, offering a new avenue for diabetes treatment .

Anticancer Research

1,2,4-benzothiadiazine-1,1-dioxide derivatives are also being studied for their anticancer activities . The modification of the core structure has led to the development of compounds that could interfere with cancer cell proliferation and survival .

AMPA Receptor Modulation

These compounds have been found to modulate AMPA receptors, which are involved in fast synaptic transmission in the central nervous system. This application suggests potential use in neurological disorders where AMPA receptor activity is dysregulated .

Future Directions

Future research could focus on further exploring the pharmacological activities of this compound and similar derivatives. The development of more potent and selective inhibitors, as well as the study of structural-activity relationships, could be areas of interest .

properties

IUPAC Name

methyl 2-[[2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-3-12-23-16-10-6-7-11-17(16)30(26,27)22-20(23)29-13-18(24)21-15-9-5-4-8-14(15)19(25)28-2/h4-11H,3,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKJNBWMEUPCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate

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